molecular formula C22H31N5O B4495455 2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE

2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE

Cat. No.: B4495455
M. Wt: 381.5 g/mol
InChI Key: HCGKMECTQDPHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE is a complex organic compound with a unique structure that includes a piperazine ring, a pyrimidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE typically involves multi-step organic reactions. Common methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.

    Materials Science: This compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets. These may include:

    Receptor Binding: The compound may bind to specific receptors in the brain, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting various biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE: shares structural similarities with other piperazine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-ethyl-1-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-5-18(6-2)22(28)27-13-11-26(12-14-27)21-15-20(23-17(4)24-21)25-19-9-7-16(3)8-10-19/h7-10,15,18H,5-6,11-14H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGKMECTQDPHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NC(=NC(=C2)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE

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